N-benzyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
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Description
N-benzyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a useful research compound. Its molecular formula is C18H15FN2O2 and its molecular weight is 310.328. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Investigations and Structure-Activity Relationships
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors : A study explored the structure-activity relationships of PI3K/mTOR inhibitors, focusing on metabolic stability improvement. This research underlines the significance of heterocyclic analogues in enhancing drug stability, shedding light on the potential therapeutic applications of compounds related to N-benzyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide in cancer treatment and beyond (Stec et al., 2011).
Synthesis and Anti-tumor Activities : Another study focused on the synthesis of novel isoxazole compounds, including intermediates similar to N-benzyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide, which exhibited promising anti-tumor activities. This research highlights the compound's role in developing new cancer therapeutics (Hao-fei, 2011).
Src Kinase Inhibition and Anticancer Activities : Research on thiazolyl N-benzyl-substituted acetamide derivatives, including compounds structurally related to N-benzyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide, revealed Src kinase inhibitory and anticancer activities. This underscores the potential of such compounds in targeted cancer therapy (Fallah-Tafti et al., 2011).
Development of Novel Compounds
Anti-inflammatory Activity : A synthesis study of derivatives related to the structure of N-benzyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide showed significant anti-inflammatory activities. This illustrates the compound's utility in creating new anti-inflammatory agents (Sunder & Maleraju, 2013).
Antimicrobial and Antitumor Properties : Synthesis and evaluation of benzothiazole derivatives, including structures akin to N-benzyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide, have been explored for their antimicrobial and antitumor properties. Such studies pave the way for new drugs with dual functionalities (Anuse et al., 2019).
Anticonvulsant Evaluation : Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide were synthesized and evaluated for anticonvulsant activities, indicating the potential of N-benzyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide derivatives in neurological disorder treatments (Nath et al., 2021).
Properties
IUPAC Name |
N-benzyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-15-8-6-14(7-9-15)17-10-16(21-23-17)11-18(22)20-12-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBIFQUFVNRLJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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